

# Application Notes and Protocols for Measuring HMPL-453 Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring the target engagement of HMPL-453 (also known as fanregratinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Accurate assessment of target engagement in a cellular context is critical for the preclinical and clinical development of HMPL-453, enabling researchers to correlate drug binding with its pharmacological effects.

HMPL-453 exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[1][4] Dysregulation of the FGFR signaling cascade is a known driver of tumor growth, angiogenesis, and resistance to therapy in various cancers.[5] This document outlines three key methodologies for quantifying the interaction of HMPL-453 with its intended targets: Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling inhibition.

### **Quantitative Data Summary**

The following table summarizes the in vitro potency of HMPL-453 against FGFR kinases and its anti-proliferative activity in cancer cell lines.

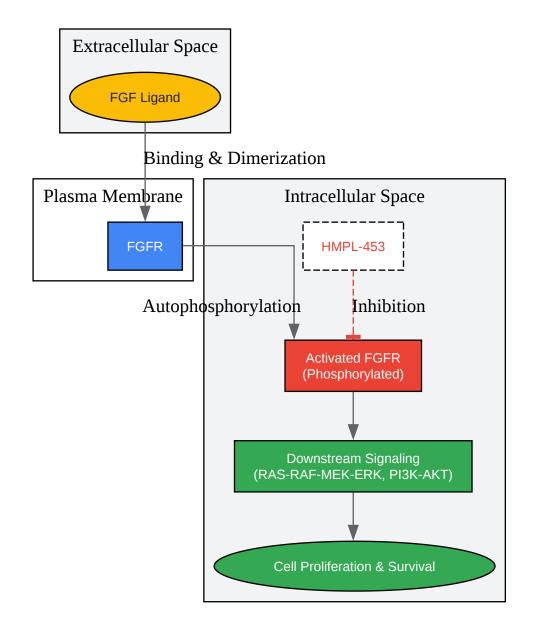


Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assay	Recombinant FGFR1	IC50	6 nM	[4]
Recombinant FGFR2	IC50	4 nM	[4]	
Recombinant FGFR3	IC50	6 nM	[4]	_
Recombinant FGFR4	IC50	425 nM	[4]	_
Cell-Based Assay	Tumor cell lines with dysregulated FGFR signaling	Gl50	3 - 105 nM	[4]
Tumor cell lines lacking FGFR aberrations	GI50	> 1.5 μM	[4]	

# FGFR Signaling Pathway and HMPL-453 Mechanism of Action

Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival. HMPL-453 acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.





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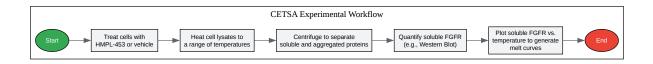
FGFR Signaling Pathway and HMPL-453 Inhibition.

# Experimental Protocols Cellular Thermal Shift Assay (CETSA®)

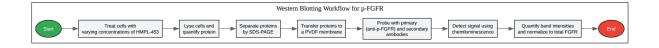
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6]



Principle: The binding of HMPL-453 to FGFR proteins increases their resistance to heat-induced denaturation. This thermal shift can be quantified to determine the extent of target engagement.







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